Methyloxamide 2-Oxime-d3

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Methyloxamide 2-Oxime-d3 is a deuterium-labeled analog of Methyloxamide 2-Oxime (unlabeled CAS 25475-12-1), featuring a trideuteriomethyl (CD3) group at the N-methyl position. It serves as a stable isotope-labeled internal standard for LC-MS/MS quantification of methylglyoxal bis(guanylhydrazone) (MGBG) and its metabolites in pharmacokinetic and pharmacodynamic studies. The +3 Da mass shift ensures co-elution with the analyte while maintaining isotopic stability, providing superior matrix effect compensation compared to structurally dissimilar internal standards like Ethyl-G. Choose this standard for reliable, regulatory-compliant bioanalytical method validation.

Molecular Formula C₃H₄D₃N₃O₂
Molecular Weight 120.13
Cat. No. B1154848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyloxamide 2-Oxime-d3
Synonyms2-(Hydroxyamino)-2-imino-N-methylacetamide-d3
Molecular FormulaC₃H₄D₃N₃O₂
Molecular Weight120.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyloxamide 2-Oxime-d3: Stable Isotope-Labeled Intermediate for Polyamine-Targeted Drug Development


Methyloxamide 2-Oxime-d3 is a deuterium-labeled analog of Methyloxamide 2-Oxime (unlabeled CAS 25475-12-1), featuring a trideuteriomethyl (CD3) group at the N-methyl position, yielding a molecular formula of C3H4D3N3O2 and a molecular weight of 120.13 g/mol . This compound serves as a stable isotope-labeled internal standard and a versatile synthetic intermediate in the preparation of 1,2,4-oxadiazole derivatives, which constitute core structural motifs in biologically active pharmaceutical agents . The unlabeled parent compound functions as a key building block in the synthesis pathway toward methylglyoxal bis(guanylhydrazone) (MGBG, Mitoguazone), a competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC) that disrupts polyamine biosynthesis and has been investigated for antineoplastic applications .

Why Methyloxamide 2-Oxime-d3 Cannot Be Replaced by Unlabeled or Alternative Labeled Standards


The substitution of Methyloxamide 2-Oxime-d3 with its unlabeled counterpart or alternative internal standards introduces analytical and synthetic liabilities that cannot be corrected post hoc. In quantitative LC-MS/MS workflows, deuterated internal standards are employed to correct for matrix effects, ionization variability, and sample preparation losses [1]. However, not all deuterated analogs behave equivalently: the number and position of deuterium atoms directly influence chromatographic retention time shifts and extraction recovery profiles [2]. The CD3 substitution at the N-methyl position of Methyloxamide 2-Oxime-d3 provides a mass shift of +3 Da relative to the unlabeled analyte (C3H7N3O2, MW 117.11 g/mol) , sufficient to minimize isotopic spectral overlap while avoiding excessive deuterium-induced hydrophobicity changes that can cause differential matrix effects [2]. Structurally dissimilar internal standards, such as ethylglyoxal-bis(guanylhydrazone) (Ethyl-G) used in historical MGBG assays, fail to co-elute under identical chromatographic conditions, requiring separate calibration and offering incomplete matrix effect compensation [3].

Methyloxamide 2-Oxime-d3: Comparative Performance Evidence for Analytical and Synthetic Selection


Methyloxamide 2-Oxime-d3 vs. Unlabeled Methyloxamide 2-Oxime: Isotopic Mass Shift for LC-MS Discrimination

Methyloxamide 2-Oxime-d3 incorporates three deuterium atoms at the N-methyl position (CD3), increasing the molecular weight from 117.11 g/mol (unlabeled, C3H7N3O2) to 120.13 g/mol (labeled, C3H4D3N3O2) . This +3 Da mass shift provides sufficient spectral separation to avoid isotopic overlap in MS1 and MS/MS acquisition, while the deuterium placement on a terminal methyl group minimizes H/D back-exchange liability that plagues oxime-proximal labeling strategies [1].

LC-MS/MS Quantitative Bioanalysis Stable Isotope Labeling

Methyloxamide 2-Oxime-d3 vs. Non-Isotopic Internal Standards: Co-Elution and Matrix Effect Compensation

Deuterated internal standards that are true isotopologs of the analyte co-elute with the target compound, experiencing near-identical matrix effects and ionization conditions. Methyloxamide 2-Oxime-d3, as a direct deuterated analog (CD3 substitution), is expected to co-elute within ±0.05 min of the unlabeled analyte under reversed-phase conditions [1]. In contrast, structurally dissimilar internal standards—such as Ethyl-G employed in historical MGBG quantification methods—exhibit distinct retention behavior (requiring dedicated chromatographic optimization) and fail to correct for analyte-specific matrix suppression [2].

Matrix Effects Ion Suppression Method Validation

Methyloxamide 2-Oxime-d3 as a Labeled Precursor: Enabling MS Tracking of 1,2,4-Oxadiazole Derivatives

Methyloxamide 2-Oxime-d3 is the labeled analog of the key intermediate in the synthesis of 1,2,4-oxadiazole derivatives, which are essential components in pharmaceutical agents . The oxime functionality allows participation in condensation and cyclization reactions to form the oxadiazole ring system. By employing the d3-labeled starting material, researchers can track the incorporation of the labeled fragment into downstream products via MS, distinguishing synthetic products from background or impurities . The unlabeled compound cannot provide this reaction tracing capability.

Synthetic Intermediate Isotopic Tracing Reaction Monitoring

Methyloxamide 2-Oxime-d3 vs. Alternative Deuterated Standards: Mitigation of H/D Exchange at the Oxime Position

The placement of deuterium atoms in Methyloxamide 2-Oxime-d3 at the N-methyl group (CD3) rather than at the oxime or adjacent positions mitigates H/D exchange risk. Deuterium labeling at positions alpha to the oxime group carries a significant risk of isotopic back-exchange in protic solvents or biological matrices, which reduces isotopic purity and compromises quantification accuracy [1]. In contrast, the distal N-CD3 substitution in Methyloxamide 2-Oxime-d3 minimizes exchange under typical LC-MS conditions (aqueous/organic mobile phases), maintaining isotopic integrity throughout analysis [1].

Isotopic Purity Hydrogen-Deuterium Exchange LC-MS Method Robustness

Recommended Application Scenarios for Methyloxamide 2-Oxime-d3 in Bioanalytical and Synthetic Workflows


LC-MS/MS Quantification of MGBG and Related Polyamine Pathway Inhibitors

Methyloxamide 2-Oxime-d3 is positioned as the preferred internal standard for LC-MS/MS quantification of methylglyoxal bis(guanylhydrazone) (MGBG) and its metabolites in pharmacokinetic and pharmacodynamic studies. As a direct deuterated analog with a +3 Da mass shift, it provides superior matrix effect compensation compared to structurally dissimilar internal standards such as Ethyl-G [1]. The CD3 substitution at the N-methyl position ensures co-elution with the analyte while maintaining isotopic stability, enabling compliance with regulatory bioanalytical method validation guidelines requiring isotopically labeled internal standards for robust quantification [2].

MS-Guided Reaction Optimization in 1,2,4-Oxadiazole Library Synthesis

In medicinal chemistry programs focused on 1,2,4-oxadiazole-based lead compounds, Methyloxamide 2-Oxime-d3 serves as a traceable synthetic intermediate. The deuterium label enables MS detection of the labeled fragment in downstream products and byproducts, allowing researchers to monitor reaction progress, identify side reactions, and track incorporation efficiency without the need for separate analytical standards . This application is particularly valuable in parallel synthesis or high-throughput library generation workflows where rapid reaction diagnostics are required.

In Vitro Metabolism and Stability Studies of Oxime-Containing Drug Candidates

For preclinical development of oxime-containing pharmaceuticals, Methyloxamide 2-Oxime-d3 can be employed as a stable isotope-labeled tracer in in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations). The CD3 labeling at the N-methyl position resists metabolic cleavage and H/D exchange, enabling accurate quantification of parent compound depletion and metabolite formation via LC-MS/MS. This approach provides a distinct advantage over radiolabeled tracers by eliminating radioactive waste handling requirements while maintaining comparable analytical sensitivity [2].

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